2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane

描述

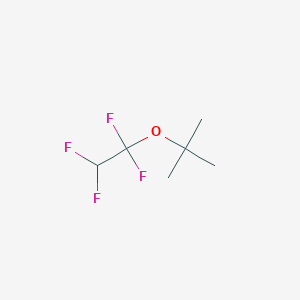

2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated ether compound with the molecular formula C6H10F4O. It is known for its unique chemical properties, including high thermal stability and low reactivity, making it valuable in various industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane typically involves the reaction of 2-methylpropane-2-ol with 1,1,2,2-tetrafluoroethanol under acidic conditions. The reaction proceeds through the formation of an intermediate ether, which is then purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction is carried out at elevated temperatures and pressures to optimize the conversion rate .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Hydroxide ions, amine groups, elevated temperatures.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Hydroxylated or aminated derivatives.

科学研究应用

Electrolyte Solvent in Battery Technology

One of the primary applications of 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane is as an electrolyte solvent in lithium-ion batteries. Its high electrochemical stability makes it suitable for use in high-voltage battery systems. The presence of fluorine atoms in its structure enhances the oxidative potential and stability of the electrolyte, which is crucial for maintaining performance during battery cycling .

Case Study: Lithium Metal Batteries

Recent studies have shown that incorporating this compound into electrolytes improves the cycling stability and discharge capacities of lithium metal batteries. For instance, a formulation using a high molar ratio of this compound with other solvents demonstrated enhanced electrochemical performance compared to traditional solvents .

Refrigerants and Propellants

Due to its low toxicity and favorable thermodynamic properties, this compound is also utilized as a refrigerant and propellant in aerosol applications. Its ability to function effectively at low temperatures makes it suitable for use in cooling systems and as a propellant in spray products .

Chemical Intermediate

This compound serves as a valuable chemical intermediate in the synthesis of other fluorinated compounds. Its unique properties allow it to be used in producing various specialty chemicals that require fluorinated functional groups. The versatility of this compound enables its application in creating surfactants and other materials used in coatings and adhesives .

Surface Coatings

The chemical's excellent chemical inertness and resistance to thermal degradation make it ideal for use in surface coatings. These coatings are applied to various materials to enhance their durability and resistance to harsh environments. The fluorinated nature of the compound contributes to low surface energy characteristics, making it suitable for applications requiring water and oil repellency .

Research Applications

In scientific research, this compound is employed as a solvent in various analytical techniques due to its unique physical properties. For example, it has been utilized in nuclear magnetic resonance (NMR) spectroscopy studies to investigate molecular interactions involving hydrogen bonding with other solvents .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Battery Technology | Used as an electrolyte solvent for lithium-ion batteries; enhances cycling stability and capacity. |

| Refrigerants | Functions effectively as a refrigerant and propellant due to low toxicity and favorable thermodynamics. |

| Chemical Intermediate | Serves as an intermediate for synthesizing other fluorinated compounds used in various applications. |

| Surface Coatings | Provides durable coatings with low surface energy characteristics; enhances material resistance to harsh environments. |

| Research Applications | Utilized as a solvent in analytical techniques like NMR spectroscopy for studying molecular interactions. |

作用机制

The mechanism of action of 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of active pharmaceutical ingredients across cell membranes.

相似化合物的比较

- 1,1,2,2-Tetrafluoroethyl isobutyl ether

- 1,1,2,2-Tetrafluoroethyl-iso-Butyl Ether

- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether

Uniqueness: 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane stands out due to its unique combination of thermal stability and low reactivity, which is not as pronounced in similar compounds. Additionally, its specific molecular structure allows for more efficient interactions with biological membranes, making it particularly valuable in medical and biological research .

生物活性

2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane, also referred to as TTE (1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane), is a fluorinated ether compound with unique properties that have garnered attention in various fields including electrochemistry and potential biological applications. This article explores the biological activity of TTE, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C5H4F8O

- Molecular Weight : 232.07 g/mol

- Chemical Structure : TTE is characterized by its high fluorine content which contributes to its chemical stability and low reactivity.

The biological activity of TTE is primarily influenced by its physical and chemical properties rather than specific molecular interactions typical of biologically active compounds. Its inertness allows it to function effectively in various applications without significantly interfering with biological processes.

Key Mechanisms

- Inert Solvent Properties : TTE's high thermal stability and low reactivity make it suitable as a solvent in electrochemical systems, particularly in lithium-ion batteries where it enhances electrolyte performance.

- Electrolyte Interaction : In battery systems, TTE acts as a co-solvent that improves the conductivity and stability of the electrolyte solution. This interaction is crucial for optimizing battery performance and longevity .

Biochemical Pathways

TTE's impact on biochemical pathways is primarily observed in its role within electrochemical systems rather than traditional pharmacokinetic pathways. It does not accumulate significantly in biological systems due to rapid elimination processes.

Pharmacokinetics

- Elimination : Metabolites such as t-butanol are rapidly eliminated through expired air or further metabolized to other compounds. The half-lives for these metabolites range from 2.9 to 17 hours depending on the exposure context .

- Toxicity Profile : Studies indicate low acute toxicity levels in animal models following oral exposure. There are no significant genotoxic effects reported from TTE or its metabolites under standard testing conditions .

Study 1: Electrochemical Stability

A study investigated the effect of hydrofluoroether molecular anchors like TTE on the electrochemical stability of lithium metal batteries. Results showed that increasing the concentration of TTE enhanced discharge capacities significantly at various charge rates .

| Molar Ratio (TTE:DME) | Discharge Capacity (mAh/g) |

|---|---|

| 1:9 | X mAh/g |

| 3:9 | Y mAh/g |

| 3:1 | Z mAh/g |

Study 2: Toxicological Assessment

A comprehensive assessment evaluated the human health impacts of TTE exposure. The findings indicated that while occupational exposure could lead to mild symptoms such as headaches and irritation, overall toxicity was low with no significant accumulation in the body noted over repeated exposures .

属性

IUPAC Name |

2-methyl-2-(1,1,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F4O/c1-5(2,3)11-6(9,10)4(7)8/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQPKYCQVNRWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382101 | |

| Record name | 2-methyl-2-(1,1,2,2-tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659-98-3 | |

| Record name | 2-methyl-2-(1,1,2,2-tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。